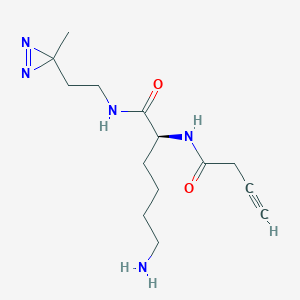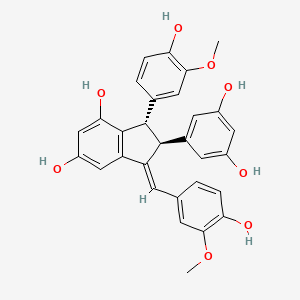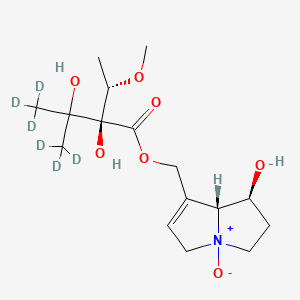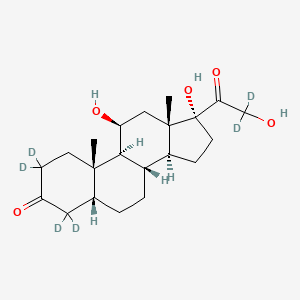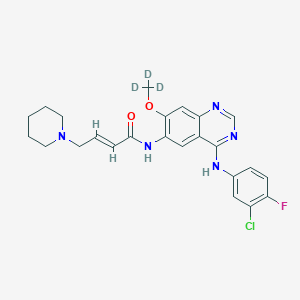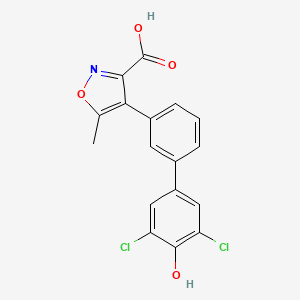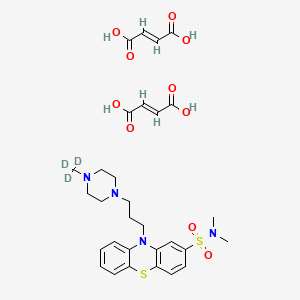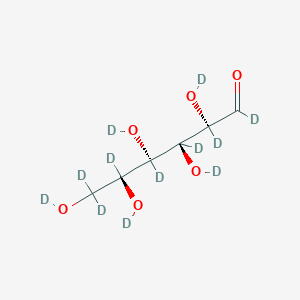
D-Glucose-d12-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose-d12-1, also known as deuterated glucose, is a stable isotope-labeled compound where all hydrogen atoms are replaced with deuterium. This compound is a deuterium-labeled form of D-Glucose, a monosaccharide that plays a crucial role in biology as an essential carbohydrate. The molecular formula of this compound is C6D12O6, and it has a molecular weight of 192.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Glucose-d12-1 is synthesized by replacing the hydrogen atoms in D-Glucose with deuterium. This can be achieved through various deuteration techniques, including catalytic exchange reactions and chemical synthesis using deuterated reagents. The reaction conditions typically involve the use of deuterated water (D2O) and a suitable catalyst to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high isotopic purity and yield. The production typically involves the use of deuterated solvents and catalysts in a controlled environment to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions
D-Glucose-d12-1 undergoes various chemical reactions similar to its non-deuterated counterpart, D-Glucose. These reactions include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: Deuterium atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions
Major Products Formed
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Deuterated derivatives with different functional groups
Scientific Research Applications
D-Glucose-d12-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of glucose metabolism.
Biology: Employed in studies involving cellular metabolism and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterated compounds for various industrial applications .
Mechanism of Action
D-Glucose-d12-1 exerts its effects by participating in metabolic pathways similar to D-Glucose. It is involved in glycolysis, where it is phosphorylated by hexokinase to form glucose-6-phosphate. This compound then undergoes a series of enzymatic reactions to produce energy in the form of ATP and NADH. The deuterium labeling allows for precise tracking of glucose metabolism and provides insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
D-Glucose-d12-1 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
D-Glucose: The non-deuterated form of glucose.
L-Glucose: An enantiomer of D-Glucose, used as a low-calorie sweetener and laxative.
D-Glucose-d6: A partially deuterated form of glucose with six deuterium atoms
This compound is particularly valuable in research due to its high isotopic purity and the ability to trace metabolic pathways with high precision.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentadeuteriooxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1D,2D2,3D,4D,5D,6D,8D,9D,10D,11D,12D |
InChI Key |
GZCGUPFRVQAUEE-OUCVIOSLSA-N |
Isomeric SMILES |
[2H]C(=O)[C@@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O[2H])O[2H])O[2H])O[2H])O[2H] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


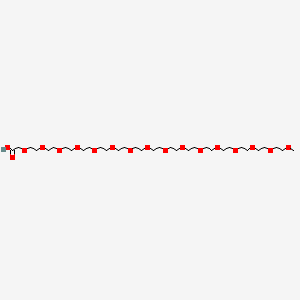
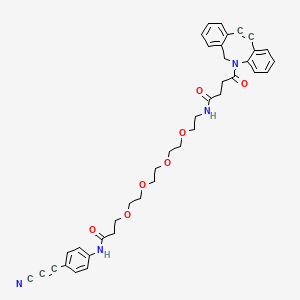
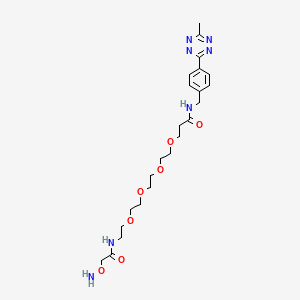
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)
